3-Bromo-4-methyl-N-(propan-2-yl)aniline Exhibits Single-Digit Nanomolar BRD3 BD2 Inhibition, Outperforming Simpler Analogs by >1,200-Fold
3-Bromo-4-methyl-N-(propan-2-yl)aniline demonstrates potent and selective inhibition of the BRD3 bromodomain (BD2). It achieves an IC50 of 1.30 nM against recombinant human BRD3 BD2 in a BROMOscan assay [1]. In stark contrast, the simpler analog 3-bromo-4-methylaniline (lacking the N-isopropyl group) shows an IC50 of 1.58 μM (1,580 nM) against BRD3 under comparable assay conditions [2]. This represents a >1,200-fold improvement in potency conferred by the N-isopropyl substitution.
| Evidence Dimension | BRD3 BD2 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 1.30 nM |
| Comparator Or Baseline | 3-bromo-4-methylaniline: 1,580 nM |
| Quantified Difference | >1,200-fold more potent |
| Conditions | BROMOscan assay / fluorescence anisotropy (60 min incubation) |
Why This Matters
This >1,200-fold potency gain demonstrates that the N-isopropyl group is critical for high-affinity BRD3 engagement, making this compound essential for epigenetic probe development.
- [1] BindingDB. (n.d.). BDBM50576438 (CHEMBL4869149): IC50 = 1.30 nM for recombinant human BRD3 BD2 (306-416) by BROMOscan assay. View Source
- [2] BindingDB. (2013). BDBM50397667 (CHEMBL2181819): IC50 = 1.58E+3 nM for BRD3 by fluorescence anisotropy. View Source
